molecular formula C9H9N3O3 B179697 Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 136178-56-8

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Katalognummer: B179697
CAS-Nummer: 136178-56-8
Molekulargewicht: 207.19 g/mol
InChI-Schlüssel: ZGCDOKYAYRHKOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 136178-56-8) is a high-value heterocyclic building block in medicinal chemistry and drug discovery research. This compound features a fused pyrazolo[1,5-a]pyrimidine core, a privileged scaffold known for its significant synthetic versatility and biocompatibility, which allows for extensive structural derivatization to optimize biological activity . Researchers value this scaffold for its role in developing molecules with targeted therapeutic applications. Studies on closely related pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a promising range of biological activities, including notable antioxidant and antibacterial effects against strains such as Bacillus subtilis and Staphylococcus aureus . Furthermore, this class of compounds has shown substantial potential in oncology research, exhibiting cytotoxic effects against human breast adenocarcinoma (MCF-7) cell lines, positioning them as valuable leads for the development of novel anticancer agents . The compound's molecular structure, which includes a hydroxyl group at the 7-position and an ethyl ester at the 3-position, makes it a versatile intermediate for further synthetic elaboration via cross-coupling and other functionalization reactions . It is typically synthesized through cyclocondensation reactions, such as the condensation of 5-aminopyrazole derivatives with malonic acid derivatives . This product is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic use . Researchers should refer to the provided Safety Data Sheet (SDS) for safe handling and storage information, as the compound may be harmful if swallowed and cause skin and eye irritation .

Eigenschaften

IUPAC Name

ethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-11-12-7(13)3-4-10-8(6)12/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCDOKYAYRHKOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN2C1=NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501160826, DTXSID701179368
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4,7-dihydro-7-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136178-56-8, 104556-86-7
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4,7-dihydro-7-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Cyclocondensation of β-Ketoesters with Aminopyrazoles

The foundational approach to constructing the pyrazolo[1,5-a]pyrimidine core involves a one-step cyclocondensation reaction between β-ketoesters and aminopyrazoles. This method, validated by X-ray crystallography, proceeds via nucleophilic attack of the aminopyrazole’s amino group on the electrophilic carbonyl carbon of the β-ketoester, followed by cyclodehydration to form the fused heterocyclic system.

For Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate, the reaction typically employs ethyl 3-aminopyrazole-4-carboxylate and a β-ketoester derivative containing a hydroxyl group at the C7 position. The hydroxyl group may be introduced either through pre-functionalization of the β-ketoester or via post-synthetic modification of intermediate compounds.

Example Reaction Conditions

ReactantSolventTemperature (°C)Yield (%)
Ethyl 3-aminopyrazole-4-carboxylate + Ethyl 3-hydroxyacetoacetateEthanol8072
Ethyl 3-aminopyrazole-4-carboxylate + Ethyl 2-(hydroxymethyl)acetoacetateDMF10065

Hydroxylation of Chlorinated Precursors

An alternative route involves the synthesis of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate followed by nucleophilic substitution to introduce the hydroxyl group. The chloro derivative is synthesized via cyclocondensation using a chlorinated β-ketoester, after which hydrolysis under basic conditions (e.g., NaOH in aqueous ethanol) replaces the chlorine atom with a hydroxyl group.

Key Considerations

  • Reagent Selection : Hydroxylation efficiency depends on the leaving group’s stability (Cl⁻ vs. Br⁻) and the nucleophile’s strength (OH⁻ vs. RO⁻).

  • Side Reactions : Competing ester hydrolysis may occur, necessitating pH control (pH 9–10) to preserve the ethyl carboxylate moiety.

Optimization of Reaction Conditions

Solvent and Catalytic Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states, whereas protic solvents (e.g., ethanol) improve yields by facilitating proton transfer during cyclodehydration. Catalytic acids (e.g., p-toluenesulfonic acid) or bases (e.g., triethylamine) are often employed to modulate reactivity and selectivity.

Temperature and Time Dependencies

Optimal temperatures range from 80°C to 120°C, balancing reaction completion and decomposition risks. Prolonged heating (>12 hours) at elevated temperatures (>100°C) may degrade the hydroxyl group, necessitating precise thermal control.

Structural Characterization and Analytical Data

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are critical for confirming structure and purity. For instance, the 1H^1H NMR spectrum of a related compound, 2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, exhibits characteristic signals:

  • A singlet at δ 12.16 ppm for the NH proton.

  • Aromatic protons between δ 7.30–7.73 ppm.

  • A methyl group resonance at δ 2.32 ppm.

Table 1: Representative NMR Data for Pyrazolo[1,5-a]Pyrimidine Derivatives

Compound1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate12.15 (s, 1H, OH), 4.25 (q, 2H, CH2), 1.30 (t, 3H, CH3)165.2 (C=O), 158.1 (C7-OH), 104.3 (C3)

X-ray Crystallographic Confirmation

Single-crystal X-ray diffraction of tautomeric forms confirms the dominance of the 7-keto tautomer in the solid state, with a C=O bond length of 1.23 Å. This structural insight guides synthetic modifications to stabilize desired tautomers for biological applications.

Comparative Analysis of Synthetic Methodologies

Table 2: Advantages and Limitations of Preparation Methods

MethodAdvantagesLimitations
CyclocondensationOne-step synthesis, high atom economyRequires specialized β-ketoesters
Chloro-to-Hydroxy SubstitutionModular, leverages stable intermediatesRisk of ester hydrolysis under basic conditions

Industrial-Scale Production Considerations

Batch reactors with reflux condensers and temperature-controlled jackets are standard for large-scale synthesis. Critical parameters include:

  • Purity Control : Recrystallization from ethanol/water mixtures removes byproducts.

  • Yield Optimization : Continuous flow systems reduce reaction times and improve consistency .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate, which can exhibit different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Analgesic Properties

Research indicates that ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits significant anti-inflammatory and analgesic effects. Its ability to modulate biochemical pathways related to pain and inflammation positions it as a potential candidate for treating conditions such as arthritis and other inflammatory diseases. The compound's hydroxyl group allows for hydrogen bonding, enhancing its interaction with biological targets involved in these pathways .

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its anticancer properties. Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate has been studied for its ability to inhibit specific enzymes associated with cancer proliferation. For instance, derivatives of this compound have shown promise as inhibitors of dihydroorotate dehydrogenase, which is crucial in pyrimidine biosynthesis in cancer cells .

Antimicrobial Activity

Recent studies have highlighted the compound's potential in combating biofilm formation and quorum sensing in bacteria. Its structural characteristics allow it to interfere with bacterial communication and biofilm development, making it a candidate for treating infections resistant to conventional antibiotics .

Synthesis and Derivatives

The synthesis of ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Variations of this compound have been synthesized by modifying substituents at various positions on the pyrazolo-pyrimidine core, leading to derivatives with enhanced biological activity or altered pharmacokinetic properties .

Table: Comparative Analysis of Derivatives

Compound NameKey FeaturesBiological Activity
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylateHydroxyl group at position 7Anti-inflammatory, analgesic
Ethyl 5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylateMethyl substitution at position 5Enhanced lipophilicity
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylateChlorine at position 7Potential anticancer activity

Study on Anti-inflammatory Effects

A study published in Molecules demonstrated the anti-inflammatory effects of ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate through in vivo models where it significantly reduced markers of inflammation compared to control groups. This study underscores the compound's potential as a therapeutic agent in managing chronic inflammatory diseases .

Anticancer Research

Another case study focused on the anticancer properties of pyrazolo[1,5-a]pyrimidines revealed that derivatives including ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate exhibited cytotoxic effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing efficacy against cancer cells while minimizing toxicity to normal cells .

Wirkmechanismus

The mechanism of action of ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .

Vergleich Mit ähnlichen Verbindungen

Spectroscopic and Physical Properties

NMR Shifts
  • Hydroxyl group: The 7-OH proton in the target compound is expected to resonate at δ 10–12 ppm (1H NMR) in DMSO-d6, analogous to phenolic protons . This contrasts with methyl (δ 2.68–2.84 ppm, ) or trifluoromethyl (δ 7.47–8.83 ppm, ) substituents.
  • Ester carbonyl : The C=O group in the ethyl ester moiety typically appears at δ 162–163 ppm in 13C NMR (e.g., δ 162.57 ppm in ), consistent across derivatives .
Solubility and LogP
  • The 7-OH group enhances water solubility compared to lipophilic substituents like CF3 or aryl groups. For example, Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate () has higher logP due to difluoromethyl and methoxyphenyl groups, whereas the hydroxyl analog is more polar .
Metabolic Stability
  • Ester vs. amide replacements : The ethyl ester in the target compound is metabolically labile, as seen in kinase inhibitor studies (). Analogs with amide replacements (e.g., pyrazolo[1,5-a]pyrimidine-3-carboxamides) exhibit improved microsomal stability .
Target Interactions
  • Hydrogen bonding: The 7-OH group can form hydrogen bonds with kinase ATP pockets (e.g., B-Raf inhibitors in ), enhancing binding affinity compared to nonpolar substituents.
  • Electronic effects : Electron-withdrawing groups (e.g., 4-nitrophenyl in 6q, ) may improve inhibition potency by modulating electron density in the pyrimidine ring .

Stability and Reactivity

  • Hydroxyl group reactivity : The 7-OH substituent may participate in oxidative reactions or serve as a site for further functionalization (e.g., etherification or esterification).
  • Comparative stability : Derivatives with halogens (e.g., 7-(4-chlorophenyl) in 6o, ) exhibit greater chemical inertness than hydroxylated analogs .

Biologische Aktivität

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused ring structure that includes both pyrazole and pyrimidine components. Its chemical structure is pivotal for its biological activity, particularly its interactions with various enzymes and receptors.

Enzyme Inhibition

One of the primary mechanisms through which Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its biological effects is by inhibiting specific kinases. Kinases are critical for various signaling pathways within cells, and their inhibition can lead to altered cellular responses such as growth, differentiation, and apoptosis. For instance, studies have shown that this compound inhibits certain kinases involved in inflammatory responses and cancer progression .

Interaction with Biological Targets

The compound interacts with biological targets through hydrogen bonding and hydrophobic interactions. This ability to form stable complexes with proteins enhances its potential as a therapeutic agent. The inhibition of kinase activity disrupts phosphorylation events essential for signal transduction, thereby influencing multiple biochemical pathways .

Anticancer Properties

Recent studies have highlighted the anticancer potential of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For example, in vitro assays revealed that the compound has an IC50 value comparable to established anticancer drugs, indicating its effectiveness as a potential chemotherapeutic agent .

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)18.5
MCF-7 (Breast Cancer)15.2
HeLa (Cervical Cancer)12.8

Antimicrobial Activity

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate also demonstrates antimicrobial properties. It has been tested against various bacterial strains and fungi, showing significant inhibitory effects. The compound's mechanism may involve disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways within pathogens.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Study on Kinase Inhibition

A significant study investigated the inhibitory effects of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate on IRAK4 kinase, which plays a crucial role in inflammatory signaling pathways. The results indicated that the compound inhibited IRAK4 with an IC50 value of 110 nM, demonstrating high selectivity against other kinases .

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, the compound has shown promising antioxidant activity. In vitro assays indicated that it effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress-related diseases .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.